1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl-
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Overview
Description
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a methoxypropynyl group at the second position and a methyl group at the first position of the pyrrole ring
Preparation Methods
The synthesis of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- typically involves the reaction of 1-bromo-3-methoxypropane with a pyrrole derivative. The reaction conditions often include the use of sodium hydride (NaH) as a base and an appropriate solvent. The mixture is stirred at elevated temperatures, followed by cooling and further stirring to complete the reaction .
Chemical Reactions Analysis
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the methoxypropynyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-ethyl-
- 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-phenyl-
These compounds share similar structural features but differ in the substituents attached to the pyrrole ring.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-1-methylpyrrole |
InChI |
InChI=1S/C9H11NO/c1-10-7-3-5-9(10)6-4-8-11-2/h3,5,7H,8H2,1-2H3 |
InChI Key |
VXHLURWLPMFHRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C#CCOC |
Origin of Product |
United States |
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